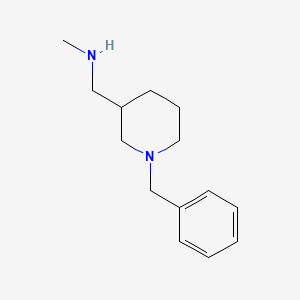

1-(1-benzylpiperidin-3-yl)-N-methylmethanamine

Description

BenchChem offers high-quality 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzylpiperidin-3-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-10-14-8-5-9-16(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOMZMXXEQECFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (1-Benzyl-piperidin-3-yl)-methyl-amine

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Unveiling the Pharmacological Potential of a Novel Benzylpiperidine Derivative

The benzylpiperidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of centrally active therapeutic agents.[1][2][3] Its structural elegance, combining a basic piperidine ring with a lipophilic benzyl moiety, confers a privileged framework for interacting with a diverse array of biological targets within the central nervous system (CNS).[2] This guide delves into the probable mechanism of action of a specific, yet under-documented, derivative: (1-Benzyl-piperidin-3-yl)-methyl-amine. While direct empirical data for this exact molecule is sparse in public literature, a comprehensive analysis of its structural analogs provides a robust foundation for predicting its pharmacological profile and guiding its future preclinical development. This document will, therefore, serve as an in-depth technical guide, synthesizing established principles of medicinal chemistry and pharmacology to illuminate the most probable mechanistic pathways of (1-Benzyl-piperidin-3-yl)-methyl-amine and to provide a validated roadmap for its experimental elucidation.

Part 1: The Benzylpiperidine Core and its Privileged Role in CNS Drug Discovery

The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as basicity and conformational constraint.[3] The addition of a benzyl group to the piperidine nitrogen introduces a significant hydrophobic element, crucial for interactions with many CNS targets.[1] The specific substitution pattern on both the piperidine ring and the aromatic benzyl ring dictates the ultimate pharmacological activity and selectivity.[4][5]

Part 2: Hypothesized Primary Mechanism of Action: Monoamine Transporter Inhibition

Based on a wealth of structure-activity relationship (SAR) studies on closely related analogs, the most probable primary mechanism of action for (1-Benzyl-piperidin-3-yl)-methyl-amine is the inhibition of one or more monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4][6][7][8][9] These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters, and their inhibition is a well-established therapeutic strategy for a range of psychiatric and neurological disorders.[6][9]

Rationale for Monoamine Transporter Interaction

The core structure of (1-Benzyl-piperidin-3-yl)-methyl-amine shares key pharmacophoric features with known monoamine reuptake inhibitors. The protonatable nitrogen of the piperidine ring can form ionic interactions with acidic residues within the transporter binding sites, while the benzyl group can engage in hydrophobic and aromatic interactions. The methyl-amine substituent at the 3-position of the piperidine ring is a critical determinant of potency and selectivity.

Potential for a Multi-Target Profile

Benzylpiperidine derivatives have been shown to exhibit a wide spectrum of selectivity, ranging from highly selective inhibitors of a single transporter to broad-spectrum "triple reuptake inhibitors" (TRIs).[4][5][10] The specific profile of (1-Benzyl-piperidin-3-yl)-methyl-amine will depend on its relative affinities for DAT, NET, and SERT.

Signaling Pathways and Downstream Effects

Inhibition of monoamine transporters leads to an increase in the synaptic concentration of dopamine, norepinephrine, and/or serotonin. This, in turn, potentiates the activation of their respective postsynaptic receptors, leading to a cascade of downstream signaling events.

Caption: Hypothesized primary mechanism of action via monoamine transporter inhibition.

Part 3: Potential Secondary Mechanisms of Action

While monoamine transporter inhibition is the most probable primary mechanism, the benzylpiperidine scaffold is known for its promiscuity.[1] Therefore, it is crucial to investigate potential secondary targets that could contribute to the overall pharmacological profile of (1-Benzyl-piperidin-3-yl)-methyl-amine.

Sigma (σ) Receptor Modulation

A significant number of benzylpiperidine derivatives exhibit high affinity for sigma receptors, particularly the σ1 subtype.[1][2] These receptors are intracellular chaperone proteins involved in modulating various neurotransmitter systems.

Opioid Receptor Affinity

The piperidine core is a well-established pharmacophore for opioid receptor ligands.[2] While potent opioid activity often requires specific substitutions, it is plausible that (1-Benzyl-piperidin-3-yl)-methyl-amine may exhibit some affinity for these receptors.

5-HT Receptor Interactions

Several studies have highlighted the interaction of aralkyl piperazine and piperidine derivatives with 5-HT1A and 5-HT7 receptors, often in conjunction with serotonin reuptake inhibition.[11][12]

Part 4: Experimental Validation of the Mechanism of Action

A systematic and multi-tiered experimental approach is necessary to definitively elucidate the mechanism of action of (1-Benzyl-piperidin-3-yl)-methyl-amine. The following protocols are designed to be self-validating and provide a comprehensive pharmacological characterization.

Tier 1: In Vitro Receptor and Transporter Binding Assays

The initial step is to determine the binding affinities of the compound for a panel of CNS targets.

Protocol: Radioligand Binding Assays

-

Objective: To determine the equilibrium dissociation constant (Ki) of (1-Benzyl-piperidin-3-yl)-methyl-amine for human DAT, NET, SERT, σ1, σ2, and μ, δ, and κ opioid receptors.

-

Materials:

-

Cell membranes expressing the target human transporters or receptors.

-

Specific radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]pentazocine for σ1 receptors, [³H]DAMGO for μ-opioid receptors).

-

(1-Benzyl-piperidin-3-yl)-methyl-amine test compound.

-

Reference compounds with known affinities for each target.

-

Scintillation counter and appropriate buffers and plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and reference compounds.

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test or reference compound.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) and convert to Ki values using the Cheng-Prusoff equation.

-

Tier 2: In Vitro Functional Assays

Following the determination of binding affinities, functional assays are crucial to assess whether the compound acts as an inhibitor, agonist, or antagonist at its binding sites.

Protocol: Synaptosomal Monoamine Uptake Assay

-

Objective: To determine the functional potency (IC50) of (1-Benzyl-piperidin-3-yl)-methyl-amine in inhibiting the uptake of dopamine, norepinephrine, and serotonin into rat brain synaptosomes.

-

Materials:

-

Freshly prepared synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, [³H]serotonin).

-

Test compound and reference inhibitors.

-

Appropriate buffers and filtration apparatus.

-

-

Procedure:

-

Pre-incubate synaptosomes with varying concentrations of the test compound or a reference inhibitor.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity accumulated within the synaptosomes.

-

Calculate the IC50 value for the inhibition of uptake for each neurotransmitter.

-

Caption: A tiered experimental workflow for mechanism of action elucidation.

Tier 3: In Vivo Target Engagement and Pharmacodynamic Readouts

Confirmation of the in vitro findings in a living system is the final and most critical step.

Protocol: In Vivo Microdialysis

-

Objective: To measure the effect of systemic administration of (1-Benzyl-piperidin-3-yl)-methyl-amine on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving rats.

-

Materials:

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.

-

HPLC system with electrochemical or fluorescence detection.

-

Test compound and vehicle.

-

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens, prefrontal cortex).

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid.

-

Collect baseline dialysate samples.

-

Administer the test compound systemically (e.g., intraperitoneally).

-

Collect dialysate samples at regular intervals post-administration.

-

Analyze the samples by HPLC to quantify the concentrations of monoamines and their metabolites.

-

Express the results as a percentage change from baseline.

-

Part 5: Data Presentation and Interpretation

Binding Affinities and Functional Potencies

| Target | Radioligand | Ki (nM) for (1-Benzyl-piperidin-3-yl)-methyl-amine | Functional Assay | IC50 (nM) for (1-Benzyl-piperidin-3-yl)-methyl-amine |

| DAT | [³H]WIN 35,428 | Experimental Value | [³H]Dopamine Uptake | Experimental Value |

| NET | [³H]nisoxetine | Experimental Value | [³H]Norepinephrine Uptake | Experimental Value |

| SERT | [³H]citalopram | Experimental Value | [³H]Serotonin Uptake | Experimental Value |

| σ1 Receptor | [³H]pentazocine | Experimental Value | N/A | N/A |

| μ-Opioid Receptor | [³H]DAMGO | Experimental Value | N/A | N/A |

In Vivo Neurochemical Effects

| Brain Region | Neurotransmitter | Maximum % Increase from Baseline |

| Nucleus Accumbens | Dopamine | Experimental Value |

| Prefrontal Cortex | Norepinephrine | Experimental Value |

| Hippocampus | Serotonin | Experimental Value |

Conclusion

While the precise mechanism of action of (1-Benzyl-piperidin-3-yl)-methyl-amine awaits empirical validation, the extensive literature on its structural class strongly suggests a primary role as a monoamine transporter inhibitor. The proposed experimental workflow provides a comprehensive and robust strategy for elucidating its detailed pharmacological profile. The potential for this compound to act as a selective or multi-target inhibitor of monoamine reuptake, possibly with additional modulatory effects at sigma or other receptors, makes it a compelling candidate for further investigation in the development of novel CNS therapeutics.

References

-

Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. PubMed. [Link]

-

Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. PMC - NIH. [Link]

-

4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

-

Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis and antidepressant effect of novel aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. PubMed. [Link]

-

Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors?. ACS Chemical Neuroscience - ACS Publications. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

Piperidine. Wikipedia. [Link]

-

Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ScholarWorks@UNO. [Link]

-

Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

-

Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. PubMed. [Link]

-

Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry (ACS Publications). [Link]

-

Methylphenidate. Wikipedia. [Link]

-

Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System. ResearchGate. [Link]

-

Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics - KoreaScience. [Link]

-

Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PMC. [Link]

-

Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 6. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antidepressant effect of novel aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-1-(phenylmethyl)-3-piperidinamine biological activity

An In-depth Technical Guide to the Biological Activity of N-Methyl-1-(phenylmethyl)-3-piperidinamine

This guide provides a comprehensive technical overview of N-Methyl-1-(phenylmethyl)-3-piperidinamine, a substituted piperidine derivative with potential significance in neuropharmacology and other therapeutic areas. It is intended for researchers, scientists, and drug development professionals. This document details the compound's physicochemical properties, plausible synthetic routes, and hypothesized biological activities based on structurally related molecules. Furthermore, it outlines detailed experimental protocols for the comprehensive evaluation of its biological profile.

Introduction and Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological systems.[1][2] N-Methyl-1-(phenylmethyl)-3-piperidinamine, also known as N-benzyl-N-methyl-3-aminopiperidine, belongs to this important class of compounds. Its structure, featuring a piperidine ring with N-benzyl and N-methyl substitutions at the 3-amino position, suggests a high potential for interaction with various biological targets, particularly within the central nervous system (CNS).[1][3]

The N-benzylpiperidine motif is a well-established pharmacophore found in compounds with diverse biological activities, including acetylcholinesterase (AChE) inhibition, which is relevant to Alzheimer's disease.[4] Additionally, derivatives of N-benzylpiperidine have been investigated for their neuroprotective, antioxidant, and cholinergic properties.[5] The structural similarities to molecules with known analgesic and CNS effects further underscore the rationale for a thorough investigation into the biological activity of N-Methyl-1-(phenylmethyl)-3-piperidinamine.[1]

This guide will, therefore, explore the hypothesized biological activities of this compound and provide a strategic framework for its experimental validation.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of N-Methyl-1-(phenylmethyl)-3-piperidinamine is presented in the table below.

| Property | Value |

| CAS Number | 60717-45-5 |

| Molecular Formula | C13H20N2 |

| Molecular Weight | 204.31 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Expected to be soluble in organic solvents |

Data sourced from available chemical databases.[6]

The synthesis of N-Methyl-1-(phenylmethyl)-3-piperidinamine can be achieved through various established synthetic routes for N-substituted piperidines. A plausible approach involves the reductive amination of a suitable piperidone precursor.[7]

Hypothesized Biological Activities and Mechanisms of Action

Based on the pharmacology of structurally related N-benzylpiperidine and 3-aminopiperidine derivatives, several key biological activities can be hypothesized for N-Methyl-1-(phenylmethyl)-3-piperidinamine.

Central Nervous System (CNS) Activity

Many piperidine-based molecules exhibit significant CNS activity.[1] The N-benzyl group, in particular, is often associated with interactions with CNS targets.[3] It is plausible that N-Methyl-1-(phenylmethyl)-3-piperidinamine could modulate neurotransmitter systems, such as the dopaminergic or serotonergic pathways.[1][8] For instance, some 3-phenylpiperidine derivatives are known to act as dopamine autoreceptor agonists.[8]

Hypothesized Signaling Pathway: Dopamine D2 Receptor Modulation

Caption: Hypothesized signaling pathway for dopamine D2 receptor agonism.

Analgesic Properties

Compounds with structural similarities to N-Methyl-1-(phenylmethyl)-3-piperidinamine have been reported to possess analgesic properties, potentially through interaction with opioid receptors.[1] The piperidine ring is a core component of many potent opioid analgesics.

Anticancer and Antioxidant Potential

Some piperidine derivatives have demonstrated anticancer activity by inhibiting the proliferation of tumor cells.[1][2] Additionally, the N-benzylpiperidine scaffold has been incorporated into multi-target ligands with antioxidant properties.[5] Therefore, it is conceivable that N-Methyl-1-(phenylmethyl)-3-piperidinamine may exhibit cytotoxic effects on cancer cell lines and possess radical scavenging capabilities.

Experimental Protocols for Biological Characterization

To systematically evaluate the hypothesized biological activities, a tiered experimental approach is recommended, starting with in vitro assays and progressing to in vivo models for promising activities.

In Vitro Assays

4.1.1. Receptor Binding Assays

-

Objective: To determine the binding affinity of N-Methyl-1-(phenylmethyl)-3-piperidinamine to a panel of CNS receptors.

-

Protocol:

-

Prepare cell membrane homogenates expressing the receptors of interest (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, opioid mu, delta, kappa).

-

Incubate the membrane homogenates with a specific radioligand for each receptor and varying concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values to determine the compound's binding affinity.

-

4.1.2. Functional Assays

-

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant binding affinity.

-

Protocol (for a G-protein coupled receptor, e.g., Dopamine D2):

-

Use a cell line stably expressing the receptor of interest and a reporter system (e.g., cAMP-responsive element-luciferase).

-

Treat the cells with varying concentrations of the test compound.

-

For antagonist activity, co-treat with a known agonist.

-

Measure the reporter gene expression (e.g., luminescence) to determine the functional response.

-

Calculate the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists.

-

Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro characterization of the test compound.

In Vivo Assays

4.2.1. Assessment of CNS Effects

-

Objective: To evaluate the in vivo effects of the compound on spontaneous locomotor activity and its potential antipsychotic-like properties.

-

Protocol (Open Field Test):

-

Acclimate rodents (mice or rats) to the testing room.

-

Administer the test compound at various doses via an appropriate route (e.g., intraperitoneal or oral).

-

Place the animal in the center of an open field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using an automated tracking system.

-

Analyze the data to assess for stimulant or sedative effects.

-

4.2.2. Evaluation of Analgesic Activity

-

Objective: To determine the analgesic efficacy of the compound in a model of acute pain.

-

Protocol (Hot Plate Test):

-

Determine the baseline pain threshold of the animals by placing them on a hot plate maintained at a constant temperature (e.g., 55°C) and measuring the latency to a pain response (e.g., paw licking or jumping).

-

Administer the test compound or a vehicle control.

-

At various time points post-administration, re-measure the pain threshold.

-

An increase in the response latency indicates an analgesic effect.

-

Data Interpretation and Future Directions

The data generated from these experimental protocols will provide a comprehensive biological profile of N-Methyl-1-(phenylmethyl)-3-piperidinamine. Significant findings in any of the described assays would warrant further investigation, including:

-

Lead Optimization: If promising activity is identified, medicinal chemistry efforts can be initiated to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: More detailed in vitro and in vivo studies can be conducted to elucidate the precise molecular mechanisms underlying the observed biological effects.

-

Safety and Toxicology: A preliminary assessment of the compound's safety profile, including cytotoxicity assays and preliminary in vivo toxicity studies, will be crucial for its further development.[9]

The systematic approach outlined in this guide will enable a thorough and efficient evaluation of the therapeutic potential of N-Methyl-1-(phenylmethyl)-3-piperidinamine, paving the way for its potential development as a novel therapeutic agent.

References

-

PubChem. N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Available from: [Link].

-

PubMed. New cinnamic - N-benzylpiperidine and cinnamic - N,N-dibenzyl(N-methyl)amine hybrids as Alzheimer-directed multitarget drugs with antioxidant, cholinergic, neuroprotective and neurogenic properties. Available from: [Link].

-

PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Available from: [Link].

-

PubMed. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Available from: [Link].

-

PubMed. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Available from: [Link].

-

ResearchGate. Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Available from: [Link].

-

Digital CSIC. N -((1-methyl-5-(3-(piperidin-1-yl)propoxy). Available from: [Link].

-

ResearchGate. Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Available from: [Link].

-

DOI. Effects of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1 -H-1-benzazepin-8-yl)-1-propanone fumarate (TAK-147), a novel acetylcholinesterase inhibitor, on impaired learning and memory in animal models. Available from: [Link].

-

European Patent Office. METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION. Available from: [Link].

-

Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Available from: [Link].

-

Chem-Impex. (S)-1-Benzyl-3-aminopiperidine. Available from: [Link].

-

Scilit. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Available from: [Link].

-

ChemBK. 1-Benzyl-4-methyl-3-(methylamino)piperidine. Available from: [Link].

-

PMC. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Available from: [Link].

- Google Patents. Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.

-

PubMed. Chronic Behavioral and Neurochemical Effects of Four Novel N-Benzyl-2-phenylethylamine Derivatives Recently Identified as "Psychoactive" in Adult Zebrafish Screens. Available from: [Link].

-

PubMed. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Available from: [Link].

-

PubMed. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Available from: [Link].

Sources

- 1. N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine | Benchchem [benchchem.com]

- 2. nwmedj.org [nwmedj.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New cinnamic - N-benzylpiperidine and cinnamic - N,N-dibenzyl(N-methyl)amine hybrids as Alzheimer-directed multitarget drugs with antioxidant, cholinergic, neuroprotective and neurogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wap.guidechem.com [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digital.csic.es [digital.csic.es]

Solubility of 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine in organic solvents

An In-depth Technical Guide to the Solubility of 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine in Organic Solvents

Foreword: A Proactive Approach to Solubility Profiling

In modern drug discovery, the adage "solubility is not a problem, it's a property" has never been more relevant. Understanding and characterizing the solubility of a novel chemical entity is a foundational pillar of successful development, influencing everything from biological assay integrity to final dosage form design. This guide addresses the solubility of 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine , a substituted benzylpiperidine derivative.

-

Predict the solubility behavior of the target molecule based on its structural characteristics and data from close analogues.

-

Systematically select an appropriate range of organic solvents for characterization.

-

Execute robust, validated experimental protocols to determine both thermodynamic and kinetic solubility.

-

Interpret the resulting data within the context of drug development milestones.

Our approach is grounded in first principles, explaining the causal relationships between molecular structure, solvent properties, and dissolution, thereby providing a durable framework for solubility assessment applicable to a wide range of research compounds.

Physicochemical and Structural Analysis of the Target Compound

A molecule's structure is the primary determinant of its physical properties, including solubility. The structure of 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine contains several key functional groups that will dictate its interaction with various solvents.

-

Piperidine Ring: A saturated heterocycle that provides a flexible, non-polar scaffold. Piperidine itself is miscible with water and most organic solvents.

-

N-Benzyl Group: A large, non-polar, aromatic substituent. This group significantly increases the lipophilicity of the molecule, suggesting a preference for non-polar organic solvents and reduced aqueous solubility.

-

Tertiary Amine (Piperidine Nitrogen): A basic center (typical pKa of protonated piperidine is ~11.2) that can act as a hydrogen bond acceptor.[1][2] Its basicity means that solubility in protic solvents can be pH-dependent.

-

Secondary Amine (Side Chain): Provides a hydrogen bond donor and acceptor site, which can enhance interactions with polar protic and aprotic solvents.

Predictive Analysis Using Structural Analogues

In the absence of direct data, we can infer behavior from publicly available data on similar structures.

| Compound Name | Structure | Key Properties & Solubility Insights | Reference |

| (R)-1-benzylpiperidin-3-amine | Benzylpiperidine with a primary amine | Stated to have limited solubility in water but is soluble in organic solvents like ethanol and chloroform.[3] This strongly suggests our target molecule will also favor organic solvents. | |

| (1-Benzylpiperidin-3-yl)methanol | Benzylpiperidine with a hydroxymethyl group | Has a calculated LogP of 1.8, indicating a balance of lipophilicity and polarity. The hydroxyl group provides strong hydrogen bonding capability. | [4] |

| N-methylpiperidine | Piperidine with N-methyl group | Shows a preference for an equatorial conformation and is soluble in organic solvents.[2] |

Based on this analysis, 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine is predicted to be a basic, lipophilic compound with poor aqueous solubility but good solubility in a range of organic solvents, particularly those that can accommodate its non-polar benzyl group while interacting with its amine functionalities.

The Theoretical Basis of Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that solutes dissolve best in solvents that have similar intermolecular forces.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact via weak van der Waals forces. The large, non-polar benzyl group of the target molecule will favor interaction with these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents have dipole moments but do not donate hydrogen bonds. They are excellent at solvating a wide range of compounds. Solvents like DMSO and DMF are powerful, universal solvents for many organic molecules.[1] They will interact with the dipole of the C-N bonds and the lone pairs on the nitrogen atoms.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They will interact strongly with the secondary amine's N-H group and the lone pairs on both nitrogen atoms. However, the large non-polar region of the molecule may limit overall solubility compared to smaller, more polar compounds.

The interplay between these forces dictates the overall solubility in a given solvent.

Experimental Determination of Solubility

A multi-tiered approach to solubility measurement is recommended, starting with high-throughput kinetic assays for initial screening, followed by the gold-standard shake-flask method for definitive thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is crucial for researchers to understand the difference between the data generated by various assays.[6]

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to a different solvent system.[7][8] It's a rapid, high-throughput measurement valuable for early discovery to flag potential issues.[9][10] However, it often overestimates the true solubility because the compound may not have had enough time to form a stable crystal lattice, precipitating as an amorphous solid.[11][12]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid.[6] This measurement requires longer incubation times to ensure equilibrium is reached and is the definitive value needed for formulation and late-stage development.[7][9]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is the industry standard for determining equilibrium solubility.[13][14] It measures the concentration of the compound in a saturated solution after a prolonged equilibration period.

Objective: To determine the maximum equilibrium concentration of the test compound in a selection of organic solvents at a controlled temperature.

Materials:

-

Test Compound: 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine, solid

-

Selected organic solvents (See Table 2)

-

2-10 mL glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C)

-

Analytical balance

-

Syringe filters (0.22 or 0.45 µm, chemically resistant, e.g., PTFE)

-

Autosampler vials for analysis

-

HPLC-UV or LC-MS/MS system for quantification

Methodology:

-

Preparation: Add an excess amount of the solid test compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required (e.g., 2-5 mg).

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours may be necessary for poorly soluble or slowly dissolving compounds.[9][15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1-2 hours to allow excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Do not disturb the solid material at the bottom.

-

Filtration: Immediately filter the aliquot through a chemically-resistant syringe filter into a clean autosampler vial. This step is critical to remove all undissolved microparticulates.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the quantifiable range of the calibration curve.

-

Quantification: Analyze the concentration of the diluted filtrate using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

-

Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor. The experiment should be run in triplicate for statistical validity.

Protocol 2: High-Throughput Kinetic Solubility Screening

This method is ideal for rapidly screening multiple solvents or analogues in early discovery.

Objective: To rapidly estimate the solubility of a compound by measuring the point of precipitation from a concentrated DMSO stock solution.

Materials:

-

Test Compound stock solution (e.g., 10 or 20 mM in 100% DMSO)

-

96-well microplates (polypropylene for solvent resistance)

-

Selected organic solvents

-

Automated liquid handler or multichannel pipette

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Methodology:

-

Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the organic solvents. This is typically done as a serial dilution to test a range of final concentrations. The final percentage of DMSO should be kept low and consistent (e.g., 1-2%) to minimize its co-solvent effect.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.[9]

-

Measurement: Read the plate using a nephelometer. The point at which a sharp increase in light scattering is observed indicates the formation of a precipitate. This concentration is recorded as the kinetic solubility.

-

Interpretation: While not an equilibrium value, this method provides a rapid rank-ordering of solvents and identifies compounds with very low solubility early in the discovery process.[7][8]

Solvent Selection and Data Presentation

A well-chosen panel of solvents covering a range of polarities is essential for building a comprehensive solubility profile.

| Solvent Class | Solvent | Polarity Index | Key Characteristics | Predicted Solubility |

| Non-Polar | Toluene | 2.4 | Aromatic, can interact favorably with the benzyl group. | High |

| n-Hexane | 0.1 | Aliphatic, interacts only via weak dispersion forces. | Moderate to Low | |

| Polar Aprotic | Acetone | 5.1 | Good general-purpose solvent. | High |

| Acetonitrile (ACN) | 5.8 | Common HPLC solvent, polar. | High | |

| Tetrahydrofuran (THF) | 4.0 | Ether, less polar than ACN. | High | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar, powerful solvent. Used for stock solutions. | Very High | |

| Polar Protic | Methanol | 5.1 | Can H-bond with amine groups. | High |

| Ethanol | 4.3 | Slightly less polar than methanol. | High | |

| Isopropanol (IPA) | 3.9 | More sterically hindered alcohol. | Moderate to High |

Data in the above table is for illustrative purposes. The final report should present the experimentally determined values in mg/mL or mM.

Conclusion and Forward Look

This guide provides a comprehensive framework for characterizing the organic solvent solubility of 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine. By combining predictive analysis based on structural analogues with robust experimental protocols, researchers can generate the high-quality, reliable data necessary to drive drug development decisions. The distinction between kinetic and thermodynamic solubility is paramount; early-stage screening provides rapid guidance, while later-stage formulation work demands accurate equilibrium data from methods like the shake-flask protocol. The insights gained from this solubility profile will be instrumental in designing effective biological assays, developing purification strategies, and ultimately, formulating a safe and bioavailable drug product.

References

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutics and Sciences, 47(3), 589-595. [Link]

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Bentabet, A., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design. [Link]

- Saal, C., & Petereit, A. C. (2012).

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. [Link]

-

Filo. (2025). Effect of Solvent on Basicity of Amines. [Link]

-

Jouyban, A., & Fakhree, M. A. A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Walker, Z. T., et al. (2025). Probing polarity structure–function relationships in amine–water mixtures. RSC Publishing. [Link]

-

PubChem. (n.d.). 1-(1-benzylpiperidin-3-yl)-N-ethylethanamine. Retrieved from [Link]

-

Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

-

Industrial Chemicals. (n.d.). (R)-1-benzylpiperidin-3-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

PubChem. (n.d.). (1-Benzylpiperidin-3-yl)methanol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Buy (R)-1-benzylpiperidin-3-amine at Best Price, Pharmaceutical Intermediate [forecastchemicals.com]

- 4. (1-Benzylpiperidin-3-yl)methanol | C13H19NO | CID 10398044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. enamine.net [enamine.net]

- 10. protocols.io [protocols.io]

- 11. ovid.com [ovid.com]

- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. bioassaysys.com [bioassaysys.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

Pharmacology of benzylpiperidine derivatives

An In-Depth Technical Guide to the Pharmacology of Benzylpiperidine Derivatives

Executive Summary

The benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets within the central nervous system (CNS).[1][2][3] This guide provides a comprehensive exploration of the pharmacology of benzylpiperidine derivatives, synthesized from an extensive review of preclinical and discovery-phase research. We dissect the core mechanisms of action, delineate critical structure-activity relationships (SAR), and present a framework of self-validating experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the design and characterization of this versatile class of compounds for therapeutic applications ranging from neurodegenerative diseases to pain management.

The Benzylpiperidine Scaffold: A Privileged Framework for CNS Drug Discovery

The unique architecture of the benzylpiperidine scaffold, which combines a basic piperidine ring with a lipophilic benzyl group, provides an ideal foundation for developing centrally acting therapeutic agents.[3] The piperidine nitrogen is typically protonated at physiological pH, allowing for crucial ionic interactions with target proteins, while the aromatic benzyl moiety facilitates hydrophobic and π-π stacking interactions.[4][5] The true power of this scaffold lies in its synthetic tractability; the piperidine and benzyl rings can be readily functionalized, allowing for the fine-tuning of a compound's pharmacological profile to achieve desired potency, selectivity, and pharmacokinetic properties.[3] This has led to the exploration of benzylpiperidine derivatives against a multitude of CNS targets, making it a highly productive area of research.

Core Pharmacological Targets and Mechanisms of Action

Benzylpiperidine derivatives exhibit a promiscuous, yet often potent and selective, interaction with several key protein families implicated in neurological and psychiatric disorders.

Cholinesterases (AChE & BuChE): Targeting Cognitive Decline

A primary focus for this chemical class has been the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6][7] In conditions like Alzheimer's disease (AD), the degradation of the neurotransmitter acetylcholine (ACh) by these enzymes contributes to cognitive decline.[5][8] Inhibiting AChE increases the synaptic availability of ACh, enhancing cholinergic neurotransmission, which is a key strategy for symptomatic treatment.[3]

-

Mechanism of Action: Benzylpiperidine derivatives often act as competitive or mixed-type inhibitors.[9] The protonated piperidine nitrogen typically anchors the molecule to the anionic subsite of the AChE active site, while the benzyl group engages with key aromatic residues, such as Trp286, in the catalytic gorge through π-π stacking interactions.[5]

-

Structure-Activity Relationship (SAR) Insights:

-

Linker Modification: Replacing ester linkers with more metabolically stable amide linkers has been a successful strategy.[10]

-

Benzyl Ring Substitution: The position and nature of substituents on the benzyl ring significantly impact potency. For instance, in one series, methyl substitution at the ortho- or meta- position was favorable, while para- substitution reduced activity.[9] A fluorine atom at the para position has also been shown to enhance interaction with the AChE active site.[8]

-

Multi-Target Approach: A growing trend is the development of dual-target inhibitors. For example, combining the benzylpiperidine core with moieties that also inhibit the serotonin transporter (SERT) aims to address both cognitive and depressive symptoms common in AD.[5][8][11] Similarly, dual AChE and histone deacetylase (HDAC) or monoamine oxidase (MAO) inhibitors are being explored.[12][13]

-

Sigma (σ) Receptors: Modulating Pain and Neuroprotection

A significant number of benzylpiperidine derivatives demonstrate high affinity for sigma receptors, particularly the σ1 subtype.[4][14] The σ1 receptor is an intracellular chaperone protein that modulates various neurotransmitter systems and is a therapeutic target for neuropathic pain and neurodegenerative diseases.[1][3]

-

Mechanism of Action: The general pharmacophore for σ1 binding involves the protonated piperidine nitrogen flanked by two hydrophobic domains.[1][4] One domain accommodates the benzyl group, while the other interacts with substituents on the piperidine ring or nitrogen atom.

-

SAR Insights:

-

N-Substitution: Modifications on the piperidine nitrogen are critical for affinity and selectivity at both σ1 and σ2 receptors.[4]

-

Piperidine Ring Substitution: The position of the benzyl group is crucial, with 4-benzylpiperidines being extensively studied as high-affinity σ ligands.[1][4]

-

Dual-Target Ligands: A promising strategy involves designing dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists. This approach aims to produce potent analgesics with fewer opioid-related side effects, as σ1 antagonism may counteract adverse effects like tolerance.[1][15]

-

Monoamine-Related Targets (Transporters & Enzymes)

The parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with a preference for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[16] This activity profile is characteristic of stimulants. Derivatives are being explored for a range of activities targeting the monoaminergic system.

-

Dopamine Receptors: Derivatives have been designed as selective dopamine D4 receptor antagonists, with potential applications in Parkinson's disease, glioblastoma, and schizophrenia.[17][18][19] The 4-benzylpiperidine scaffold has emerged as a key structure for achieving D4 affinity and selectivity.[18]

-

Monoamine Transporters: Some derivatives are designed as reuptake inhibitors for transporters like SERT, indicating potential for development as antidepressants.[3][8]

-

Monoamine Oxidase (MAO): The benzylpiperidine core has been incorporated into dual inhibitors of MAO-A/B and AChE, presenting a multi-pronged approach for treating AD.[13][20]

Monoacylglycerol Lipase (MAGL): An Emerging Target

More recently, benzylpiperidine derivatives have been identified as a new class of potent and reversible inhibitors of monoacylglycerol lipase (MAGL).[21][22] MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[23] Its inhibition is a therapeutic strategy for neurodegenerative diseases, inflammation, and some cancers.[21][23]

-

Mechanism of Action: These compounds act as reversible inhibitors, which may avoid the side effects associated with irreversible MAGL inhibition observed in animal models.[23][24]

-

SAR Insights: The initial discovery stemmed from merging moieties from known FAAH and MAGL inhibitors.[25] Further optimization, such as replacing an oxygen linker with a sulfur isostere, has led to improved potency and selectivity.[23]

A Framework for Pharmacological Evaluation: Self-Validating Protocols

The characterization of a novel benzylpiperidine derivative requires a systematic and tiered approach, from initial in vitro screening to in vivo validation.

In Vitro Characterization

This spectrophotometric assay is the gold standard for quantifying AChE inhibitory activity.[26]

-

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (ATCI). The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow 5-thio-2-nitrobenzoate anion, which is quantified by measuring absorbance at 412 nm. The rate of color development is directly proportional to enzyme activity.[3][26]

-

Step-by-Step Methodology (96-well plate format):

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0).

-

AChE enzyme solution (from electric eel or human recombinant) in buffer.

-

ATCI solution (substrate) in buffer.

-

DTNB solution (Ellman's reagent) in buffer.

-

Prepare serial dilutions of the test compound and a positive control (e.g., Donepezil) in buffer. Ensure the final solvent (e.g., DMSO) concentration is below 1% to prevent enzyme inhibition.[3]

-

-

Assay Execution:

-

To appropriate wells, add 25 µL of the test compound dilution (or buffer for 100% activity control).

-

Add 50 µL of the AChE solution to each well.

-

Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Add 50 µL of the DTNB solution.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

-

Data Acquisition & Analysis:

-

Immediately monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage of inhibition: % Inhibition = (1 - V_inhibitor / V_control) * 100.

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

-

These assays are fundamental for determining the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.[1]

-

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]pentazocine for σ1 receptors) for binding to the target protein in a membrane preparation.

-

General Methodology:

-

Membrane Preparation: Homogenize and centrifuge tissues or cells expressing the target receptor (e.g., brain homogenates, transfected cell lines) to isolate cell membranes containing the protein of interest.[1]

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: The data are used to calculate the IC₅₀ of the test compound, which can then be converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

In Vivo Assessment

Selected compounds with promising in vitro profiles should be advanced to in vivo models to assess their therapeutic efficacy and safety.

-

Alzheimer's Disease Models: Scopolamine- or lipopolysaccharide-induced memory impairment models in mice are commonly used.[9][27] Behavioral tests like the Morris water maze are employed to assess cognitive improvements.[9][27][28]

-

Pain and Analgesia Models: The mouse hot plate test or tail-flick test are standard for evaluating central analgesic effects, while the acetic acid-induced writhing test assesses peripheral analgesia.[1][15][28]

-

Parkinson's Disease Models: The MPTP-induced motor deficit model in mice is used to evaluate compounds for their ability to restore dopamine levels and improve motor function.[20]

Quantitative Pharmacology: A Comparative Data Landscape

The following tables summarize in vitro activity data for representative benzylpiperidine derivatives from the literature, providing a comparative overview of their potency and selectivity.

Table 1: Cholinesterase and SERT Inhibitory Activity

| Compound | Target | IC₅₀ or Kᵢ (µM) | Source |

|---|---|---|---|

| Compound 19 | AChE | 5.10 | [8] |

| BuChE | Moderate Inhibition | [8] | |

| h-SERT | > 100 | [8] | |

| Compound 21 | BuChE | Good Activity | [8] |

| h-SERT | Good Affinity | [8] | |

| Donepezil Lead (5) | AChE | 0.03 | [10] |

| Compound d5 | HDAC | 0.17 | [12] |

| AChE | 6.89 | [12] | |

| Compound 15b | AChE | 0.39 | [9] |

| Compound 15j | BuChE | 0.16 |[9] |

Table 2: Receptor Binding Affinities and Functional Activity

| Compound | Target | Kᵢ or EC₅₀ (nM) | Source |

|---|---|---|---|

| Lead Compound 6 | σ₁ Receptor | 0.4 | [4] |

| σ₂ Receptor | 3.3 | [4] | |

| Compound 52 | μ-Opioid Receptor (MOR) | 56.4 | [15] |

| σ₁ Receptor | 11.0 | [15] | |

| 4-Benzylpiperidine | NE Release | 41.4 | [16] |

| DA Release | 109 | [16] | |

| 5-HT Release | 5246 | [16] | |

| 2-Benzylpiperidine | DAT | 6360 | [29] |

| Compound 8 | D₄ Receptor | High Affinity |[18] |

Future Directions

The versatility of the benzylpiperidine scaffold continues to offer exciting opportunities for drug discovery. Current research is pushing the boundaries of multi-target drug design, aiming to address complex, multifactorial diseases with a single chemical entity.[6][12] Emerging targets like MAGL are opening new therapeutic avenues in oncology and inflammation, beyond the traditional CNS focus.[21][22] The integration of computational methods, such as molecular docking and dynamics, with traditional synthesis and screening will further accelerate the development of novel benzylpiperidine derivatives with optimized efficacy and safety profiles.[5][7][9]

References

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). MDPI.

- A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. (2025). Benchchem.

- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed.

- Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease. (2014). PubMed.

- N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. (2000). PubMed.

- Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. (2005). PubMed.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025).

- Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed.

- Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. (2004).

- 4-Benzylpiperidine. Wikipedia.

- The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. (2025). Benchchem.

- Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Deriv

- The Role of Piperidine Derivatives in Neurological Drug Discovery. (2026). Ningbo Inno Pharmchem Co.,Ltd.

- Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2024). PubMed.

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI.

- Design, synthesis, and evaluation of benzylpiperidine-derived hydrazones as dual inhibitors of monoamine oxidases and acetylcholinesterase. (2024).

- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2021). PMC.

- 2-Benzylpiperidine. Wikipedia.

- Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022).

- Application Notes and Protocols for 1-Benzylpiperidine Derivatives in Neuropharmacological Research. (2025). Benchchem.

- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019).

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC.

- Design of the new benzylpiperidine derivative 7. The moiety deriving... (2022).

- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2021). ChemRxiv.

- Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Tre

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2024). AIR Unimi.

- Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. (1992).

- Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. (2023).

- Application Notes and Protocols for Animal Models in Piperidine Deriv

- Design, Synthesis, and Preclinical Evaluation of Novel 1-Benzylpiperidine Derivatives as Multitarget Agents Against Alzheimer's Disease. (2025). PubMed.

- Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. (2019). PubMed.

- N-Benzylpyrrolidine Compounds with MAO-B Inhibitory Activity in an Experimental Model of Parkinson's Disease. (2026). MDPI.

- Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Available Technologies - NCI [techtransfer.cancer.gov]

- 20. mdpi.com [mdpi.com]

- 21. arpi.unipi.it [arpi.unipi.it]

- 22. pubs.acs.org [pubs.acs.org]

- 23. arpi.unipi.it [arpi.unipi.it]

- 24. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors [air.unimi.it]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

1-(1-benzylpiperidin-3-yl)-N-methylmethanamine discovery and history

Strategic Application of 1-(1-Benzylpiperidin-3-yl)-N-methylmethanamine in Modern Drug Discovery: Scaffold History, Synthesis, and Pharmacological Potential

Executive Summary

In the realm of medicinal chemistry, certain molecular architectures transcend single-target applications to become "privileged scaffolds." The compound 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine represents a highly versatile, dual-pharmacophore building block. It combines a lipophilic, blood-brain barrier (BBB)-penetrating 1-benzylpiperidine core with a basic, hydrogen-bond-donating/accepting N-methylmethanamine side chain.

As a Senior Application Scientist, I have observed that while linear 4-substituted piperidines often lead to rigid binding modes, the 3-substituted geometry of this compound introduces a critical spatial "kink" and a chiral center. This structural nuance allows the basic amine vector to probe lateral allosteric pockets, making it an indispensable precursor for developing acetylcholinesterase (AChE) inhibitors, pan-Sigma receptor modulators, and complex G-protein-coupled receptor (GPCR) ligands.

Historical Context & Scaffold Evolution

The prominence of the benzylpiperidine scaffold in neuropharmacology was cemented in the late 1980s and 1990s during the discovery of Donepezil (E2020) by Sugimoto and colleagues[1]. Early research revealed that replacing an N-benzylpiperazine moiety with an N-benzylpiperidine dramatically increased anti-AChE activity[1].

While Donepezil utilizes a 4-substituted piperidine, modern drug discovery has increasingly shifted toward 3-substituted derivatives like 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine. This evolutionary step in scaffold design breaks away from flat, symmetrical geometries. The 3-position substitution allows medicinal chemists to fine-tune the enantiomeric orientation of the basic amine, granting access to novel chemical space. Today, variations of this scaffold are actively used to improve the drug-likeness of Histamine H3 receptor antagonists[2] and have even inspired the first photoswitchable small-molecule agonists for the atypical chemokine receptor 3 (ACKR3)[3].

Physicochemical Properties & Structural Rationale

The selection of 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine as a starting material is driven by strict physicochemical causality. The table below summarizes the quantitative data that makes this scaffold highly desirable for central nervous system (CNS) drug development.

| Property | Value | Pharmacological Rationale |

| Molecular Weight | 218.34 g/mol | Well within Lipinski's Rule of 5 (<500 Da), ensuring optimal oral bioavailability and pharmacokinetic stability. |

| cLogP (Estimated) | 2.8 - 3.2 | Ideal lipophilicity range for CNS penetration across the blood-brain barrier (BBB). |

| Topological Polar Surface Area | ~15.3 Ų | Exceptionally low TPSA facilitates rapid passive diffusion into lipid-rich neural tissues. |

| Amine pKa | ~9.5 | Ensures the basic nitrogen is protonated at physiological pH (7.4), critical for salt-bridge formation with target Asp/Glu residues. |

| H-Bond Donors | 1 | Fulfills requirements for specific target engagement without incurring an excessive desolvation penalty. |

| H-Bond Acceptors | 2 | Enhances interaction with structured water networks within GPCR and AChE binding pockets. |

Self-Validating Synthetic Methodology

A robust synthetic workflow cannot rely on blind faith; it requires a self-validating system. The following step-by-step protocol for synthesizing 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine incorporates mandatory In-Process Controls (IPCs) to ensure chemical causality at every stage.

Phase 1: N-Benzylation and Ester Reduction Objective: Construct the 1-benzylpiperidine core and reduce the C3-carboxylate to an alcohol.

-

Reaction: Dissolve ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and benzyl bromide (1.1 eq) dropwise at 0°C. Stir at room temperature for 12 hours.

-

IPC 1 (Validation): Perform TLC (Hexane:EtOAc 3:1). The disappearance of the secondary amine baseline spot confirms complete benzylation.

-

Reduction: Extract the intermediate, dry, and dissolve in anhydrous THF. Slowly add to a suspension of LiAlH₄ (1.5 eq) in THF at 0°C. Reflux for 4 hours.

-

IPC 2 (Validation): Quench via the Fieser method. LC-MS must confirm the presence of (1-benzylpiperidin-3-yl)methanol ([M+H]⁺ = 206.1 m/z) before proceeding.

Phase 2: Oxidation to Aldehyde Causality: Swern oxidation is explicitly chosen over Jones reagent to prevent over-oxidation to the carboxylic acid and to maintain the integrity of the acid-sensitive benzylamine core.

-

Reaction: Cool a solution of oxalyl chloride (1.2 eq) in anhydrous DCM to -78°C. Add DMSO (2.4 eq) dropwise.

-

Addition: After 15 minutes, add the alcohol from Phase 1 (1.0 eq) in DCM. Stir for 30 minutes at -78°C.

-

Causality Check: Strict temperature control (<-60°C) is mandatory here to prevent epimerization at the C3 chiral center.

-

Quench: Add triethylamine (5.0 eq) and allow to warm to room temperature.

-

IPC 3 (Validation): LC-MS must show the aldehyde peak ([M+H]⁺ = 204.1 m/z). Do not store this intermediate; use immediately in Phase 3.

Phase 3: Reductive Amination Objective: Install the N-methylmethanamine moiety.

-

Reaction: Dissolve the freshly prepared aldehyde in 1,2-dichloroethane (DCE). Add methylamine (CH₃NH₂, 2.0 M in THF, 1.5 eq) and a catalytic amount of glacial acetic acid to adjust the pH to ~5.5.

-

Causality: The slightly acidic pH is critical to catalyze the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. NaBH(OAc)₃ is chosen because it is mild enough to reduce the iminium ion without reducing the unreacted aldehyde.

-

IPC 4 (Final Validation): Stir for 12 hours. Quench with saturated NaHCO₃. Final LC-MS must confirm the target mass ([M+H]⁺ = 219.2 m/z). Purify via reverse-phase HPLC.

Fig 1. Self-validating synthetic workflow for the target scaffold.

Pharmacological Applications & Target Engagement

The 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine scaffold is a master key for multiple neuropharmacological locks:

-

Acetylcholinesterase (AChE) Inhibition: The lipophilic benzyl group anchors into the peripheral anionic site (PAS) via pi-pi stacking, while the protonated N-methylmethanamine nitrogen forms critical cation-pi interactions within the catalytic anionic site (CAS)[1].

-

Sigma Receptors (σ1R/σ2R): Benzylpiperidines have been identified as potent pan-Sigma receptor modulators. The spatial orientation provided by the piperidine ring allows these compounds to exhibit preclinical efficacy in oncology and neuroprotection[4].

-

GPCR Modulation: Variations of the benzylpiperidine scaffold have been successfully employed to improve the drug-likeness and pharmacokinetic profiles of Histamine H3 receptor antagonists[2]. Furthermore, this scaffold's unique geometry has inspired the design of the first photoswitchable small-molecule agonists for the atypical chemokine receptor 3 (ACKR3), demonstrating its immense versatility in structural biology[3].

Fig 2. Pharmacological signaling and target engagement pathways.

References

-

Discovery and Development of Donepezil Hydrochloride for the Treatment of Alzheimer's Disease - J-Stage - 1

-

Benzylpiperidine Variations on Histamine H3 Receptor Ligands for Improved Drug-Likeness - PubMed / Bioorg Med Chem Lett - 2

-

Synthesis and biological evaluation of new aryl-alkyl(alkenyl)-4-benzylpiperidines, novel Sigma Receptor (SR) modulators, as potential anticancer-agents - PubMed / Eur J Med Chem - 4

-

Design, Synthesis and Pharmacological Characterization of the First Photoswitchable Small-Molecule Agonist for the Atypical Chemokine Receptor 3 - Vrije Universiteit Amsterdam - 3

Sources

- 1. Discovery and Development of Donepezil Hydrochloride for the Treatment of Alzheimer's Disease [jstage.jst.go.jp]

- 2. Benzylpiperidine variations on histamine H3 receptor ligands for improved drug-likeness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.vu.nl [research.vu.nl]

- 4. Synthesis and biological evaluation of new aryl-alkyl(alkenyl)-4-benzylpiperidines, novel Sigma Receptor (SR) modulators, as potential anticancer-agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine: A Comprehensive Protocol

Introduction

This application note details a robust, four-step synthetic protocol for 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine , a highly versatile piperidine building block utilized in the development of CNS-active therapeutics and dual-target inhibitors. The methodology deliberately avoids the use of volatile, unstable aldehydes (often required in reductive aminations) by leveraging a highly stable amide intermediate, ensuring high scalability and reproducibility.

Synthetic Strategy & Rationale

The synthesis utilizes a linear four-step sequence: N-Benzylation → Saponification → Amide Coupling → Hydride Reduction .

-

The robust benzyl protecting group is introduced first, as it is stable under both basic hydrolysis and strong hydride reduction conditions.

-

Saponification yields the carboxylic acid, which is then coupled with methylamine.

-

We employ HATU for the amide coupling rather than traditional carbodiimides (e.g., EDC) to maximize the yield of the secondary amide.

-

Finally, Lithium Aluminum Hydride ( LiAlH4 ) cleanly reduces the amide to the target N-methylmethanamine.

Figure 1: Four-step synthetic workflow for 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine.